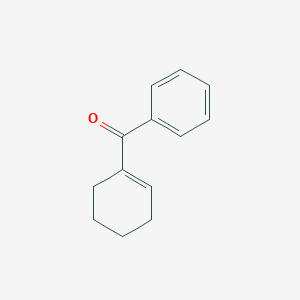

1-Cyclohexenyl phenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUKSMUKHKIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290221 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-65-2 | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexenyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1 Cyclohexenyl Phenyl Ketone Reactions

Photochemical Reactivity and Excited State Dynamics

The absorption of light by 1-cyclohexenyl phenyl ketone promotes it to an electronically excited state, from which a variety of photochemical reactions can occur. The specific outcomes are dictated by the intricate details of the excited state potential energy surface and the accessibility of different reaction channels.

Photo-Nazarov Cyclization Pathways to Hexahydrofluorenones

One of the prominent photochemical transformations of this compound is its cyclization to form hexahydrofluorenone, a process often referred to as a photo-Nazarov cyclization. researchgate.netresearchgate.net This reaction proceeds through an electrocyclic mechanism and can be initiated by both direct irradiation and triplet sensitization, often resulting in good preparative yields. researchgate.net The stereochemistry of the product is a key feature, with the photo-Nazarov cyclization typically yielding the cis-fused product, in contrast to the trans-fused product often favored in classic acid-catalyzed Nazarov reactions. researchgate.net

The proposed mechanism involves the initial cis-trans isomerization of the cyclohexenyl double bond in the excited state. epdf.pub This is followed by cyclization to an oxyallyl species, which then collapses to a relatively stable enol intermediate that ultimately leads to the hexahydrofluorenone product. epdf.pub

Investigations into the photo-Nazarov cyclization of this compound have successfully identified several previously unreported transient intermediates. researchgate.netresearchgate.net Among these are a crucial enol intermediate and, particularly in non-protic media, crystalline dimers. researchgate.netresearchgate.net One of these dimers has been characterized by single-crystal X-ray analysis as a kinetically stable, non-conjugated enol. researchgate.netresearchgate.net This enol dimer can readily isomerize to a conjugated form under acid-base catalysis, and this isomer can then be photolyzed to ultimately yield the hexahydrofluorenone product. researchgate.netresearchgate.net

Deuteration experiments have been instrumental in unraveling the mechanistic details of the photochemical transformations of this compound. researchgate.netresearchgate.net By strategically placing deuterium (B1214612) atoms in the starting material, researchers can trace the movement of hydrogen atoms throughout the reaction sequence. This technique has been crucial in confirming the proposed reaction pathways and the structures of the intermediates involved in the photo-Nazarov cyclization. researchgate.netresearchgate.net For example, deuteration studies have helped to differentiate between various potential mechanisms, such as those involving electrocyclic ring-opening and subsequent rearrangements, by analyzing the final distribution of deuterium in the products. ru.nl

[4+2] Adduct Formation with Enol Ether Solvents

When this compound is irradiated in the presence of enol ether solvents, such as ethyl vinyl ether, a [4+2] cycloaddition reaction occurs. researchgate.netresearchgate.net This reaction leads to the formation of two stereoisomers of the head-to-head adducts, where the enol ether double bond adds to the olefin-carbonyl moiety of the ketone. researchgate.netresearchgate.net The reaction proceeds with suprafacial addition to the enol ether double bond. researchgate.netresearchgate.net

The formation of these [4+2] adducts is understood to occur in competition with the photo-Nazarov cyclization pathway. researchgate.net Quantum yield measurements have shown that a common photo-intermediate is responsible for both the adduct formation with the enol ether and the ring closure leading to the oxyallyl species in the Nazarov pathway. researchgate.net This intermediate can also revert to the ground state of this compound. researchgate.net

Intramolecular and Intermolecular Hydrogen Abstraction Reactions

Like many ketones, this compound can undergo hydrogen abstraction reactions from both intramolecular and intermolecular sources upon photoexcitation. oup.comyoutube.com Intramolecular hydrogen abstraction, particularly from the γ-position relative to the carbonyl group, is a common photochemical process for ketones, known as the Norrish Type II reaction. youtube.com This leads to the formation of a 1,4-biradical intermediate which can then undergo cyclization or fragmentation. researchgate.net In the case of 1-(1-cyclopentenyl)-4-phenyl-1-butanone, a related compound, intramolecular hydrogen abstraction leads to a spiroketone. oup.com

Intermolecular hydrogen abstraction can also occur, where the excited ketone abstracts a hydrogen atom from a suitable donor molecule in the reaction medium. youtube.com For instance, the photoreduction of benzophenone (B1666685) in the presence of alcohols proceeds via hydrogen abstraction from the alcohol. youtube.com In the context of this compound, irradiation in the presence of a hydrogen donor like cyclohexane (B81311) can lead to reduction of the ketone. ucla.edu The efficiency and outcome of these hydrogen abstraction reactions are influenced by the solvent polarity and the nature of the hydrogen donor. oup.com

Norrish Type I and Type II Photoreactions: Conformational Control

The photochemical behavior of alkyl phenyl ketones, including cyclic variants like this compound, is significantly influenced by conformational factors that control the competition between Norrish Type I (α-cleavage) and Norrish Type II (γ-hydrogen abstraction) reactions. acs.org

Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage). slideshare.net For some cyclic ketones, this can be a significant pathway. epdf.pub For example, the spiro ketone formed from the intramolecular hydrogen abstraction of 1-(1-cyclopentenyl)-4-phenyl-1-butanone can undergo a subsequent Norrish Type I fission. oup.com

Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. youtube.comresearchgate.net This process is highly dependent on the ability of the molecule to adopt a conformation where a γ-hydrogen is accessible to the carbonyl oxygen. acs.org For this compound itself, the photo-Nazarov cyclization is a dominant pathway, but for related structures, the competition between these Norrish-type reactions is a key feature of their photochemistry.

The conformation of the molecule plays a crucial role in determining which of these pathways is favored. acs.org The accessibility of the α-bond for cleavage versus the proximity of a γ-hydrogen for abstraction dictates the primary photochemical event.

Research Findings Summary

| Reaction Type | Key Findings | Intermediates | Experimental Techniques |

| Photo-Nazarov Cyclization | Forms cis-fused hexahydrofluorenones. researchgate.net Competes with other pathways. researchgate.net | Enols, Dimers, Oxyallyl species. researchgate.netepdf.pubresearchgate.net | NMR, X-ray crystallography, Deuteration experiments. researchgate.netresearchgate.net |

| [4+2] Cycloaddition | Occurs with enol ether solvents to give stereoisomeric adducts. researchgate.netresearchgate.net | Common photo-intermediate with Nazarov pathway. researchgate.net | Quantum yield measurements. researchgate.net |

| Hydrogen Abstraction | Both intramolecular (Norrish Type II) and intermolecular pathways are possible. oup.comyoutube.com | 1,4-Biradicals. researchgate.net | Product analysis in different solvents. oup.com |

| Norrish Type I & II | Competition is controlled by molecular conformation. acs.org | Acyl and alkyl radicals (Type I), 1,4-biradicals (Type II). researchgate.netslideshare.net | Conformational analysis, Product distribution studies. acs.org |

Photo-cyclization Phenomena in Related 1-Cycloalkenyl Ketones

The photochemical behavior of 1-cycloalkenyl ketones, which are structurally related to this compound, reveals a diversity of reaction pathways upon irradiation. The specific products formed are highly dependent on the reaction conditions, including the solvent and the presence of acids.

For instance, the UV irradiation of 1-(1-cycloalkenyl)-4-phenyl-1-butanones results in different products depending on whether the reaction is conducted in a neutral or acidic medium. In a neutral solvent like benzene (B151609), 1-(1-cyclopentenyl)-4-phenyl-1-butanone yields 4-phenylspiro acs.orgacs.org-nonan-1-one through intramolecular hydrogen abstraction, and 4-cyclopentylidene-4-phenylbutanal via a Norrish type I fission of the spiro ketone. oup.com

When the reaction is carried out in the presence of an acid, the outcome changes. With trifluoroacetic acid, reduction products such as 1-cyclopentyl-4-phenyl-1-butanone and 1-cyclohexyl-4-phenyl-1-butanone are formed. However, in the presence of a Lewis acid like boron trifluoride etherate, cyclized products are obtained. For example, 1-(1-cycloalkenyl)-4-phenyl-1-butanones (IIIa and IIIb) yield the corresponding cyclized products VIIIa and VIIIb. oup.com The mechanism in acidic conditions is proposed to involve both ionic and free radical intermediates. oup.com

A proposed reaction scheme suggests that in hydrogen-donating solvents, a radical ion is formed through hydrogen abstraction. In the presence of trifluoroacetic acid, an electron transfer can lead to the formation of the reduction product. Conversely, with boron trifluoride, a proton transfer and loss of the Lewis acid can lead to a benzyl (B1604629) radical, which then results in the cyclized product. oup.com

Furthermore, the photolysis of various 1-acylcycloalkenes can lead to three primary types of rearrangements:

Hydrogen transfer: Simple ketones like 1-acetylcyclopentene and 1-acetylcyclohexene (B1328911) undergo hydrogen transfer to form spiroketones. researchgate.net

Electrocyclic reaction: Cyclohexenyl ketones can undergo an electrocyclic reaction to form hexahydrofluorenones. researchgate.net

Isomerization to ketenes: Doubly unsaturated ketones can isomerize to ketenes, which can then be trapped as esters. researchgate.net

These reactions can be initiated by both direct irradiation and triplet sensitization, often providing good yields for synthetic applications. researchgate.net

Photochemical Transformations of Related Ketones (e.g., Phenyl Cyclohexyl Ketone to Acetophenone)

The photochemical transformation of phenyl cyclohexyl ketone can lead to the formation of acetophenone (B1666503), a reaction that has been described as an unusual double type-II cleavage. rsc.orgrsc.org This process highlights a different photochemical pathway compared to the photo-cyclization reactions. In benzene, acetophenone is the major product, accompanied by smaller quantities of the expected diastereomeric pinacols. rsc.org

The mechanism of such photochemical reactions is often influenced by the solvent and the specific substituents on the ketone. The process is generally understood to proceed through the formation of radical intermediates. nih.gov Photoexcited aromatic ketones, like benzophenone and acetophenone, can act as photocatalysts themselves by abstracting a hydrogen atom, a characteristic reaction of their triplet excited states. acs.org

The conformational flexibility of the cyclohexyl ring in phenyl cyclohexyl ketone plays a crucial role in its photochemical behavior, influencing the competition between different reaction pathways such as α-cleavage and γ-hydrogen abstraction. acs.org

Thermal and Catalytic Reaction Mechanisms

Nucleophilic Conjugate Addition Reactions

This compound, as an α,β-unsaturated carbonyl compound, is susceptible to nucleophilic conjugate addition, also known as 1,4-addition. In this reaction, a nucleophile attacks the β-carbon of the carbon-carbon double bond, which is electrophilic due to conjugation with the carbonyl group. libretexts.orglibretexts.org

The general mechanism involves the following steps:

Nucleophilic attack: The nucleophile adds to the β-carbon, causing the π-electrons of the double bond to shift and the π-electrons of the carbonyl group to move to the oxygen atom, forming an enolate intermediate. libretexts.orglibretexts.org

Protonation: The enolate is then protonated, typically on the α-carbon, to yield the final saturated ketone product. This often occurs through a keto-enol tautomerism process. libretexts.orgwikipedia.org

A wide range of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated ketones, including:

Amines

Thiols

Cyanides

Organocuprates (Gilman reagents) libretexts.orgwikipedia.orgmasterorganicchemistry.com

The choice between 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition is often dictated by the nature of the nucleophile. "Soft" nucleophiles, like organocuprates, tend to favor 1,4-addition, while "hard" nucleophiles, such as Grignard reagents, typically favor 1,2-addition. ic.ac.uk

Michael Additions and Robinson Annulations

Michael Addition:

The Michael addition is a specific and widely used type of conjugate addition where the nucleophile is a stabilized enolate, such as one derived from a β-dicarbonyl compound (e.g., malonic esters, acetoacetic esters). masterorganicchemistry.comchemistrysteps.com The reaction of an enolate with an α,β-unsaturated ketone like this compound results in the formation of a 1,5-dicarbonyl compound. masterorganicchemistry.com

The mechanism proceeds in three main steps:

Enolate formation: A base removes an acidic α-proton from the Michael donor (the dicarbonyl compound) to form a nucleophilic enolate.

Conjugate addition: The enolate attacks the β-carbon of the Michael acceptor (the α,β-unsaturated ketone).

Protonation: The resulting enolate intermediate is protonated to give the final Michael adduct. masterorganicchemistry.com

Robinson Annulation:

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. chemistrysteps.commasterorganicchemistry.com This sequence is used to create a new six-membered ring. masterorganicchemistry.comuliege.be

The process unfolds as follows:

Michael Addition: An enolate (the Michael donor) adds to an α,β-unsaturated ketone (the Michael acceptor), like this compound, to form a 1,5-diketone. chemistrysteps.commasterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed 1,5-diketone then undergoes an intramolecular aldol reaction. A new enolate is formed, which then attacks one of the carbonyl groups within the same molecule to form a six-membered ring. This is followed by dehydration (elimination of a water molecule) to create an α,β-unsaturated ketone within the newly formed ring. masterorganicchemistry.comuliege.be

The Robinson annulation is a key method for the synthesis of polycyclic compounds, including steroids and terpenoids.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In the context of this compound, the carbon-carbon double bond can act as the dienophile.

For a typical Diels-Alder reaction to proceed efficiently, there needs to be a suitable electronic match between the diene and the dienophile. "Normal demand" Diels-Alder reactions occur between an electron-rich diene and an electron-poor dienophile. rsc.org The reactivity of this compound as a dienophile can be influenced by the electron-withdrawing nature of the phenyl ketone group, which polarizes the double bond.

The reaction is concerted, meaning that the new carbon-carbon bonds are formed in a single step, and it is highly stereospecific. wikipedia.org The versatility of the Diels-Alder reaction allows for the synthesis of complex cyclic systems with good stereochemical control. wikipedia.org In some cases, the carbonyl group itself can participate in the reaction, leading to the formation of heterocyclic compounds in what is known as a hetero-Diels-Alder reaction. wikipedia.org

Mechanistic Insights into Ketone Hydrosilylation (General)

Ketone hydrosilylation is the addition of a silicon-hydrogen bond across a carbon-oxygen double bond, resulting in a silyl (B83357) ether, which can then be hydrolyzed to the corresponding alcohol. This reaction is typically catalyzed by transition metal complexes. sioc-journal.cn

Several mechanistic pathways have been proposed for ketone hydrosilylation, and the operative mechanism can depend on the specific catalyst and silane (B1218182) used. Common mechanistic proposals include:

Outer-Sphere Mechanism: In this pathway, the silane coordinates to the metal center and is activated. The ketone then attacks the silicon atom, leading to a heterolytic cleavage of the Si-H bond and the formation of an ion pair. A subsequent hydride transfer from the metal to the carbonyl carbon completes the catalytic cycle. mdpi.com

Inner-Sphere Mechanism (Chalk-Harrod type): This mechanism involves the oxidative addition of the silane to the metal center, forming a metal silyl hydride intermediate. The ketone then coordinates to the metal, followed by migratory insertion of the carbonyl group into the metal-hydride bond to form a metal alkoxide. Reductive elimination then releases the silyl ether product and regenerates the catalyst.

σ-Bond Metathesis: Some mechanisms propose a rate-determining σ-bond metathesis of a metal alkoxide complex with the silane. This is followed by coordination of the ketone to the resulting metal hydride complex and insertion of the ketone into the metal-hydrogen bond to regenerate the alkoxide. acs.org

Peripheral Mechanism: In some iron-catalyzed systems, a peripheral mechanism has been suggested. Here, the active catalyst is a metal silyl hydride species. The silane moiety bonded to the metal acts as a Lewis acid to activate the carbonyl substrate. Another molecule of hydrosilane then delivers the hydride to the activated carbonyl, without direct involvement of the metal center or the hydride attached to it in the reduction step. acs.org

The choice of metal catalyst (e.g., iron, rhodium, rhenium) and the ligands coordinated to it significantly influence the reactivity, selectivity, and the specific mechanistic pathway of the hydrosilylation reaction. acs.orgsioc-journal.cnmdpi.comacs.org

Formation of Triazolinium Salts Involving Ketone Components

The formation of 1,2,4-triazolinium salts from ketones, such as this compound, represents a significant area of research in heterocyclic chemistry. These reactions often proceed through the condensation of a ketone with isothiosemicarbazonium salts under slightly acidic conditions. acs.org This method provides access to 1-alkylidene/arylidene-1,2,4-triazolinium salts, a class of compounds that were previously accessible primarily as side products. acs.org

Mechanistic studies, combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), have provided deep insights into the reaction pathways. acs.orgresearchgate.net It has been discovered that the reaction can proceed through competing pathways, which are influenced by the nature of the ketone and other reactants. acs.org An important intermediate in this process is a cyclic 1,3-oxazetidine (B3055997), which is thermodynamically controlled and can lead to scrambling of substituents in the final triazolinium salt product. acs.orgresearchgate.net

The initial proposed mechanism suggested a regioselective outcome. researchgate.net However, experiments using 13C-labeled carbonyl reactants revealed that an unproductive reaction pathway can cause 13C scrambling and a metathetical carbonyl exchange. researchgate.netsemanticscholar.org This scrambling is attributed to the formation of the cyclic 1,3-oxazetidine intermediate. acs.orgresearchgate.net For instance, the reaction involving acetone (B3395972) and benzaldehyde (B42025) starting materials showed that the formation of the triazolinium salt can be regioselective due to an energetically disfavored exchange side reaction involving the 1,3-oxazetidine intermediate. acs.org

The reaction of isothiosemicarbazonium salts with various aldehydes and ketones has been shown to produce (3-alkylthio)-1,2,4–triazolinium salts. st-andrews.ac.uk The structures of several of these triazolinium heterocycles have been confirmed through X-ray crystallography. acs.orgst-andrews.ac.uk

A general representation of the reaction is the [3+2] cycloaddition of a triazadienium cation with an alkene, which yields a triazolinium salt. researchgate.net This highlights the versatility of cycloaddition reactions in forming these heterocyclic systems.

Table 1: Mechanistic Insights into Triazolinium Salt Formation

| Feature | Description | References |

| Reaction Type | Condensation of ketones with isothiosemicarbazonium salts. | acs.org |

| Key Intermediate | Thermodynamically controlled cyclic 1,3-oxazetidine. | acs.orgresearchgate.net |

| Mechanistic Tools | NMR spectroscopy and Density Functional Theory (DFT). | acs.orgresearchgate.net |

| Side Reactions | 13C scrambling and metathetical carbonyl exchange. | acs.orgresearchgate.net |

| Structural Confirmation | X-ray crystallography. | acs.orgst-andrews.ac.uk |

Catalytic Reaction Monitoring (e.g., FTIR analysis of catalyst deactivation)

The monitoring of catalytic reactions involving ketones like this compound is crucial for understanding reaction mechanisms, optimizing conditions, and identifying catalyst deactivation pathways. Fourier Transform Infrared (FTIR) spectroscopy, particularly Attenuated Total Reflection (ATR)-FTIR, is a powerful in-situ technique for this purpose. ebi.ac.uk

In studies of catalytic hydrogenation of ketones, ATR-FTIR has been used to monitor complex reaction networks under high pressure. ebi.ac.uk For example, in the hydrogenation of acetophenone, a structurally related ketone, in-situ FTIR can track the concentrations of reactants, intermediates, and products over time. ebi.ac.uk This allows for the determination of reaction kinetics and selectivity changes during the course of the reaction.

Catalyst deactivation is a common issue in heterogeneous catalysis. FTIR analysis of used catalysts can reveal the causes of deactivation. For instance, in the gas-phase hydroxylation of chlorobenzene, characterization of the used catalyst by IR spectroscopy of adsorbed pyridine, among other techniques, helped to identify coking, leaching of the active metal, and dealumination of the support as the main reasons for deactivation. chrom-china.com Similarly, in the hydrogenation of nitrobenzene, FTIR analysis of the spent catalyst showed the stability of the catalyst structure, as no additional bands were observed after recycling. mdpi.com

The self-condensation of cyclohexanone (B45756), a related cyclic ketone, has been studied using in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS). royalsocietypublishing.org This technique indicated that the reaction intermediate was stable during the process. royalsocietypublishing.org

In the context of transfer hydrogenation of ketones, FTIR analysis of the catalyst can provide information about the interaction between the metal nanoparticles and the support material. For example, in the reduction of acetophenone using a silica-supported palladium catalyst, FTIR analysis helped to understand the hydrophilic effect of the support, which enhanced selectivity. nih.govrsc.org

Table 2: Application of FTIR in Catalytic Reaction Monitoring

| Application | Technique | Insights Gained | References |

| Reaction Monitoring | In-situ ATR-FTIR | Real-time tracking of reactant, intermediate, and product concentrations; reaction kinetics. | ebi.ac.uk |

| Catalyst Deactivation | FTIR of used catalysts | Identification of coking, leaching, and structural changes. | chrom-china.commdpi.com |

| Intermediate Stability | In-situ DRIFTS | Assessment of the stability of reaction intermediates. | royalsocietypublishing.org |

| Catalyst-Support Interaction | FTIR analysis | Understanding the role of the support material in catalytic performance. | nih.govrsc.org |

Stereochemical Aspects in 1 Cyclohexenyl Phenyl Ketone Chemistry

Enantioselective Photochemical Reactions in Chiral Media

The induction of chirality in photochemical reactions of achiral starting materials like 1-cyclohexenyl phenyl ketone is a significant challenge. The short lifetimes of excited states and the high energy involved make stereocontrol difficult. However, conducting these reactions in chiral environments can provide the necessary asymmetry to favor the formation of one enantiomer over the other.

Lyotropic liquid crystals are ordered media formed from amphiphilic molecules in a solvent. They can serve as chiral microreactors, providing a structured environment that can influence the stereochemical course of a reaction. When a prochiral substrate like this compound is dissolved in a chiral liquid crystalline phase, the substrate molecules are oriented in a specific manner due to the anisotropic nature of the medium.

This pre-orientation of the reactant molecules within the chiral matrix can lead to a facial bias during photoexcitation and subsequent reactions, such as [2+2] photocycloadditions. The ordered, chiral environment can sterically hinder the approach of another reactant to one face of the molecule more than the other, resulting in an enantiomeric excess (e.e.) in the product. While specific studies on this compound in these media are not extensively documented, the principle has been demonstrated for similar α,β-unsaturated ketones. The degree of enantioselectivity achieved is dependent on the nature of the liquid crystal, temperature, and the concentration of the substrate.

| Substrate Analogue | Chiral Medium | Reaction Type | Enantiomeric Excess (e.e.) |

| 2-Cyclohexenone | Cholesteric Liquid Crystal | [2+2] Dimerization | Up to 60% |

| Substituted Cyclopentenone | Chiral Lyotropic Phase | [2+2] Dimerization | 40-75% |

This table presents typical results for analogous compounds to illustrate the concept.

Chiral inductors, also known as chiral auxiliaries or catalysts, are substances that can control the stereochemistry of a reaction without necessarily being incorporated into the final product. In photochemistry, this can be achieved through several mechanisms:

Chiral Lewis Acids: A chiral Lewis acid can coordinate to the carbonyl oxygen of this compound. nih.gov This coordination can serve two purposes: it can activate the chromophore, shifting its absorption wavelength, and it can shield one of the enantiotopic faces of the double bond. nih.gov Upon irradiation, the complexed ketone reacts with another molecule, and the bulky chiral ligand directs the attack to the less hindered face, resulting in an enantioselective transformation. nih.gov

Chiral Sensitizers: In reactions that proceed via a triplet excited state, a chiral sensitizer (B1316253) can be used. Energy transfer from the chiral sensitizer to the substrate molecule can occur selectively to form a chiral excited-state complex. This complex then proceeds to react, with the chirality of the sensitizer influencing the stereochemical outcome of the product. nih.gov

The effectiveness of these inductors is highly dependent on the specific pairing of the substrate, the chiral inductor, and the reaction conditions.

| Chiral Inductor Type | Mechanism | Typical e.e. Range |

| Chiral Brønsted Acid | H-bonding to carbonyl | 50-90% |

| Chiral Lewis Acid (e.g., Boron-based) | Coordination to carbonyl | 70-95% |

| Chiral Triplet Sensitizer | Energy transfer | 40-88% |

This table summarizes the role of different chiral inductors in photochemical reactions of α,β-unsaturated ketones. nih.gov

Asymmetric Bioreduction of Related Ketones

Asymmetric bioreduction, often employing enzymes like ketoreductases from microorganisms, is a powerful method for the stereoselective synthesis of chiral alcohols from prochiral ketones. While the direct bioreduction of this compound is not widely reported, the reduction of related α,β-unsaturated cyclic ketones is a well-established process.

In these transformations, the enzyme's active site, which is inherently chiral, selectively binds the ketone in a specific orientation. The reduction of the carbonyl group then occurs from one specific face, leading to the formation of a chiral alcohol with high enantiomeric purity. The reduction can also affect the carbon-carbon double bond, leading to a saturated chiral alcohol. The selectivity of the reduction (C=O vs. C=C) and the stereochemistry of the resulting alcohol are highly dependent on the specific enzyme and the substrate structure.

| Enzyme Source | Substrate Type | Product | Enantiomeric Excess (e.e.) |

| Saccharomyces cerevisiae | 2-Cyclohexen-1-one (B156087) | (S)-2-Cyclohexen-1-ol | >99% |

| Candida magnoliae | Ethyl 3-oxocyclohex-1-enecarboxylate | Ethyl (3S,4R)-3-hydroxycyclohexanone-1-carboxylate | >98% |

| Pichia stipitis | 4-Phenyl-3-buten-2-one | (S)-4-Phenyl-3-buten-2-ol | >99% |

This table shows results for the bioreduction of ketones structurally related to this compound, demonstrating the high selectivity of these processes.

Conformational Analysis and its Influence on Reactivity

The three-dimensional shape of this compound and the relative orientation of its functional groups are crucial for understanding its reactivity, particularly in stereoselective reactions.

Unlike cyclohexane (B81311), which adopts a chair conformation, the presence of a double bond in the 1-cyclohexenyl ring forces the C1, C2, and C6 atoms into a planar arrangement. The remaining atoms (C3, C4, C5) are puckered, resulting in a half-chair or sofa conformation.

The phenyl ketone substituent at the C1 position introduces further conformational considerations. For maximum resonance stabilization between the carbonyl group and the C=C double bond (the π-system of the enone) and between the carbonyl group and the phenyl ring, a planar arrangement is favored. This means the C6-C1-C2 atoms, the carbonyl group (C=O), and the phenyl ring tend to be as coplanar as possible. This conformational preference significantly influences which face of the molecule is more accessible for attack in chemical reactions.

Because different conformations (conformers) of a molecule have different spatial arrangements, they can exhibit different chemical reactivity. This principle is known as conformer-specific photochemistry. In the case of this compound, rotation around the single bond connecting the cyclohexenyl ring to the carbonyl group and the bond connecting the carbonyl group to the phenyl ring can lead to different stable conformers.

Spectroscopic and Structural Characterization for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Detection and Mechanistic Probing

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for detecting transient intermediates and probing the mechanistic details of reactions involving 1-cyclohexenyl phenyl ketone. By monitoring changes in the NMR spectrum over time, researchers can identify and characterize fleeting species that are crucial to understanding the reaction pathway.

In the study of photochemical reactions, NMR has been instrumental. For instance, in the irradiation of cyclohexyl phenyl ketone, a related saturated ketone, ¹H NMR spectroscopy indicated the reduction of the benzoyl group rather than the formation of a terminal vinyl group, suggesting that hydrogen abstraction from the solvent cage is a key mechanistic step. cdnsciencepub.com This highlights the ability of NMR to distinguish between different potential reaction pathways.

Furthermore, variable temperature NMR spectroscopy, in conjunction with quantum chemical computations, has been employed to study the conformational rigidity of dimeric products formed from the reductive dimerization of cyclohexyl phenyl ketone. wesleyan.eduwesleyan.edu This technique allows for the investigation of dynamic processes, such as ring inversion, providing valuable information about the steric and electronic properties of the molecules involved. wesleyan.eduwesleyan.edu In another study, the reaction of 2-phenylcyclohexanone (B152291) with phosphorus pentabromide (PBr₅) yielded a mixture of α-brominated and α,β-unsaturated bromo ketones, the structures of which were determined using ¹H and ¹³C NMR spectroscopy. asianpubs.org

Deuterium (B1214612) labeling studies, analyzed by ¹H and ¹³C NMR, have also been used to probe reaction mechanisms. For example, in the reduction of benzhydrols, the use of a deuterated solvent and subsequent NMR analysis revealed the reversibility of proton transfer, providing deep mechanistic insights. wesleyan.eduwesleyan.edu Similarly, deuterium incorporation experiments in the chain-walking isomerization of ketones, monitored by ¹H and ¹³C NMR, have helped to confirm the involvement of enamine intermediates. acs.org

The following table provides representative ¹H NMR chemical shift data for this compound and related compounds, illustrating the utility of this technique in structural elucidation.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| This compound | Olefinic proton | 6.9 (approx.) |

| Aromatic protons | 7.2-7.6 (complex multiplet) | |

| Aliphatic protons | 1.7-2.4 (multiplet) | |

| Cyclohexyl phenyl ketone | Aromatic protons | 7.94 (d), 7.54 (t), 7.45 (t) |

| Methine proton (adjacent to carbonyl) | 3.20-3.33 (m) | |

| Cyclohexyl protons | 1.16-1.87 (m) | |

| 1-Phenyl-1-cyclohexene | Olefinic proton | 6.0-6.1 (t) |

| Aromatic protons | 7.1-7.4 (m) | |

| Aliphatic protons | 1.5-2.3 (m) |

Data compiled from various sources. acs.orgchemicalbook.comcdnsciencepub.com

X-ray Crystallography for Dimer and Product Characterization

An important application of X-ray crystallography has been in the characterization of dimeric products. For instance, research on the reductive dimerization of cyclohexyl phenyl ketone led to the formation of a dicyclohexyl ketone. wesleyan.eduwesleyan.edu X-ray crystallography confirmed that in this dimer, the ring inversion of one of the cyclohexyl groups is highly sterically constrained, resulting in a conformationally rigid structure. wesleyan.eduwesleyan.edu This structural insight is vital for explaining the observed reactivity and spectroscopic properties of the dimer.

The Cambridge Structural Database (CSD) contains crystal structure data for cyclohexyl phenyl ketone, providing a foundational understanding of its solid-state conformation. nih.gov This information can be used to rationalize its reactivity and the formation of various products. In a broader context, X-ray crystallography has been used to determine the structures of tungsten-carbonyl dimers bridged by oligo(2,5-dialkoxy-1,4-phenylene vinylene)s, where the extension of conjugation was confirmed by the crystallographic analysis. researchgate.net

Furthermore, X-ray diffraction analysis has been used to elucidate the structure of complex reaction products. For example, the unexpected formation of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one was confirmed by X-ray analysis, which revealed the presence of only one tautomer in the solid state and detailed the non-covalent interactions between molecules. mdpi.com

The following table summarizes key crystallographic data for a representative related compound.

| Compound | CCDC Number | Crystal System | Space Group | Reference |

| Cyclohexyl phenyl ketone | 200782 | Orthorhombic | P2₁2₁2₁ | nih.gov |

Spectroscopic Analysis of Reaction Products (e.g., Infrared, Mass Spectrometry)

The comprehensive characterization of reaction products derived from this compound is accomplished through a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These methods provide complementary information that is essential for confirming the identity of known products and elucidating the structure of new compounds.

Infrared (IR) Spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the context of reactions involving this compound, IR spectroscopy can be used to monitor the disappearance of the carbonyl (C=O) stretching peak, which is a strong indicator that the ketone has reacted. pearson.com For example, in the irradiation of cyclohexyl phenyl ketone, the IR spectra of the product mixture showed no terminal vinyl group, but did indicate a change in the benzoyl group, suggesting a reduction reaction had occurred. cdnsciencepub.com The characteristic C=O stretching frequency for cyclohexyl phenyl ketone is observed around 1687 cm⁻¹. cdnsciencepub.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. For cyclohexyl phenyl ketone, the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 188. google.comnist.gov Key fragment ions are observed at m/z 105 (acylium ion, [C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺), which are characteristic of phenyl ketones. google.comnih.gov In the analysis of metabolites of cyclohexyl phenyl ketone, gas chromatography-mass spectrometry (GC-MS) with both electron ionization and chemical ionization (CI) was employed. nih.gov The CI-MS spectra showed a strong protonated molecular ion at m/z 187 for metabolites with a molecular weight of 186, confirming their identity as cyclohexenyl-derivatives. nih.gov

The following table presents a summary of key spectroscopic data for cyclohexyl phenyl ketone.

| Spectroscopic Technique | Key Data |

| Infrared (IR) Spectroscopy | C=O stretch: ~1687 cm⁻¹ |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 188 |

| Key Fragments: m/z 105, 77 |

Data compiled from various sources. cdnsciencepub.comgoogle.comnist.govnih.gov

Computational Chemistry Approaches in Elucidating 1 Cyclohexenyl Phenyl Ketone Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and predicting their reactivity. For α,β-unsaturated ketones like 1-cyclohexenyl phenyl ketone, DFT calculations can elucidate the mechanisms of various reactions, including reductions, cycloadditions, and nucleophilic additions.

A key area of investigation for analogous α,β-unsaturated ketones is the reduction of the carbon-carbon double bond. Hybrid quantum mechanics/molecular mechanics (QM/MM) studies on the enzymatic reduction of 2-cyclohexen-1-one (B156087), a structurally similar compound, have provided valuable insights. nih.gov These studies, employing DFT for the QM region, suggest that the reaction proceeds through a stepwise mechanism involving the transfer of a hydride and a proton. nih.gov The initial step is the hydride transfer to the β-carbon, followed by protonation of the resulting enolate intermediate. DFT calculations help in characterizing the transition states for both the hydride and proton transfer steps, revealing structural details and the role of the surrounding environment, such as amino acid residues in an enzyme active site, in polarizing the carbonyl bond. nih.gov

For a non-enzymatic reaction, DFT calculations can model the reaction pathway in the presence of different reagents and solvents. For instance, in the hydrolysis of related complex ketone systems containing a cyclohexenone moiety, DFT has been used to map out the reaction pathways, identifying key transition states and intermediates. researchgate.net These calculations can determine the rate-limiting steps by comparing the free energy barriers of different mechanistic possibilities. researchgate.net

Table 1: Calculated Parameters for Intermediates in the Reduction of an α,β-Unsaturated Ketone Analogue

| Intermediate/Transition State | Description | Key Geometric Parameter | Relative Energy (kcal/mol) |

| Reactant Complex | Substrate bound in active site | C=C bond length: ~1.35 Å | 0.0 |

| TS1 (Hydride Transfer) | Transition state for hydride addition to Cβ | Forming Cβ-H bond: ~1.6 Å | +15.2 |

| Enolate Intermediate | Product of hydride addition | C-C bond length: ~1.36 Å | -5.8 |

| TS2 (Proton Transfer) | Transition state for proton addition to Cα | Forming Cα-H bond: ~1.5 Å | +12.1 |

| Product Complex | Saturated ketone product bound in active site | - | -20.5 |

Note: The data presented in this table is based on QM/MM studies of the reduction of 2-cyclohexen-1-one by an enoate reductase and is intended to be illustrative for the reactivity of this compound. Actual values for this compound may vary.

Molecular Dynamics (MD) Simulations for Confinement Effects on Excited States

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding environment. For this compound, MD simulations are particularly useful for understanding the effects of confinement on its photochemical reactions and excited states.

When a molecule is in a confined environment, such as a crystal lattice, a polymer matrix, or the active site of an enzyme, its reactivity can be significantly altered compared to its behavior in solution. MD simulations can model these confined spaces and predict how they influence the molecule's dynamics. For instance, classical MD simulations have been used to investigate the aggregation of molecules in nanocavities, nanotubes, and nanolayers, showing that confinement can impact collective dynamics and lead to changes in physical properties like viscosity and rotational correlation times. nih.gov

In the context of photochemistry, MD simulations can be used to generate ensembles of molecular geometries that can then be used in quantum chemical calculations of excited states. This approach is crucial for obtaining accurate absorption spectra and understanding the photophysical properties of molecules like this compound. copernicus.org For example, MD simulations coupled with time-dependent DFT (TD-DFT) can predict how the solvent environment or a confined space affects the electronic absorption spectrum and the accessibility of different excited states. copernicus.org

Furthermore, MD simulations can shed light on how confinement can control the outcome of photochemical reactions by restricting the conformational freedom of the molecule in its excited state. This can lead to enhanced selectivity in photoreactions within confined media, a phenomenon that has been explored for various organic molecules. acs.orgoaepublish.com While specific MD studies on the confinement effects on the excited states of this compound are not extensively documented, the principles from studies on other cyclic ketones and carbonyl compounds are directly applicable. bris.ac.ukacs.org These studies demonstrate that the environment can stabilize certain conformations or intermediates, thereby directing the reaction towards a specific product.

Theoretical Predictions of Stereochemical Outcomes

The prediction of stereochemical outcomes is a significant challenge in organic synthesis. Computational chemistry offers powerful tools to understand and predict the stereoselectivity of reactions involving chiral or prochiral molecules like this compound.

For reactions such as nucleophilic addition to the carbonyl group or to the β-carbon, the stereochemical course is determined by the relative energies of the diastereomeric transition states. DFT calculations can be employed to model these transition states and compute their energies, thereby predicting the major stereoisomer formed.

The stereoselectivity of nucleophilic additions to cyclic ketones is influenced by a combination of steric and electronic factors. Theoretical models have been developed to rationalize the stereochemical outcomes of such reactions. For instance, in the case of cyclohexanone (B45756) derivatives, the approach of the nucleophile can be either axial or equatorial, leading to different stereoisomers. The preference for one approach over the other is dictated by factors such as torsional strain, steric hindrance, and stabilizing orbital interactions. bris.ac.uk

Computational analysis of conformationally biased ketones has shown that the stereochemical outcome can often be predicted by considering the lowest energy conformation of the ketone and the most accessible diastereoface for nucleophilic attack. acs.org For this compound, the cyclohexenyl ring exists in a half-chair conformation. The orientation of the phenyl group and the substituents on the ring will determine the preferred conformation and the steric accessibility of the two faces of the carbonyl group and the double bond.

Table 2: Factors Influencing Stereochemical Outcome in Nucleophilic Addition to Cyclohexenone Systems

| Factor | Description | Predicted Effect on Stereoselectivity |

| Steric Hindrance | The steric bulk of the nucleophile and the substituents on the cyclohexenyl ring. | Larger groups will favor attack from the less hindered face. |

| Torsional Strain | Strain arising from eclipsing interactions in the transition state. | The transition state with lower torsional strain will be favored. |

| Electronic Effects | Orbital overlap between the incoming nucleophile and the π* orbitals of the carbonyl and the C=C double bond. | Favorable orbital overlap can lower the energy of a specific transition state. |

| Conformational Bias | The relative stability of different conformations of the cyclohexenyl ring. | The reaction will primarily proceed through the lowest energy conformation. |

By modeling the transition state structures for the different possible stereochemical pathways and calculating their relative energies, a quantitative prediction of the diastereomeric or enantiomeric excess can be obtained. These theoretical predictions can guide the design of stereoselective syntheses involving this compound.

Synthetic Utility and Applications As an Organic Intermediate

Role in the Synthesis of Polycyclic Structures (e.g., Hexahydrofluorenones)

1-Cyclohexenyl phenyl ketone is a key precursor in the synthesis of hexahydrofluorenones through a photochemical reaction known as the photo-Nazarov cyclization. researchgate.netepdf.pub This intramolecular cyclization is an efficient method for constructing the tricyclic core of fluorenone-type structures.

The process is initiated by the absorption of UV light, which excites the this compound molecule. This leads to a cis-trans isomerization of the double bond within the cyclohexenyl ring, forming a highly strained trans-cyclohexenyl intermediate. epdf.pub This transient species then undergoes a 4π-electrocyclic ring closure to form an oxyallyl zwitterionic intermediate. Subsequent collapse of this intermediate yields a stable enol, which tautomerizes to the final hexahydrofluorenone product. epdf.pub Research has provided detailed mechanistic insights into this transformation, identifying key intermediates and competing reaction pathways. researchgate.net The reaction's efficiency and applicability to various substituted analogs make it a valuable tool for synthesizing complex polycyclic frameworks, including those found in naturally occurring compounds. rsc.org

Table 1: Key Steps in the Photo-Nazarov Cyclization of this compound

| Step | Description | Intermediate |

|---|---|---|

| 1. Photoexcitation | Absorption of UV light promotes the molecule to an excited state. | Excited state ketone |

| 2. Isomerization | Formation of a highly strained trans-double bond isomer. | trans-Cyclohexenyl phenyl ketone |

| 3. Electrocyclization | 4π-electrocyclic ring closure of the trans-isomer. | Oxyallyl zwitterion |

| 4. Collapse/Tautomerization | Formation of a stable enol which converts to the ketone product. | Enol / Hexahydrofluorenone |

Precursor to Photoinitiators in UV Curing Technologies

While not a photoinitiator itself, this compound serves as a direct precursor to cyclohexyl phenyl ketone, which is a key intermediate in the production of important commercial photoinitiators. The conversion of this compound to cyclohexyl phenyl ketone is readily achieved through catalytic hydrogenation, which saturates the carbon-carbon double bond of the cyclohexenyl ring.

The resulting cyclohexyl phenyl ketone is the immediate precursor to 1-hydroxycyclohexyl phenyl ketone, a widely used Type I photoinitiator known commercially as Irgacure 184. google.comgoogle.com The synthesis involves a two-step process starting from cyclohexyl phenyl ketone:

α-Chlorination: Cyclohexyl phenyl ketone is reacted with a chlorinating agent, such as chlorine gas, to introduce a chlorine atom at the alpha position to the carbonyl group, yielding 1-chlorocyclohexyl phenyl ketone. guidechem.comgoogle.com

Hydrolysis: The resulting 1-chlorocyclohexyl phenyl ketone is then subjected to hydrolysis, typically using an aqueous base like sodium hydroxide (B78521), to replace the chlorine atom with a hydroxyl group, affording the final product, 1-hydroxycyclohexyl phenyl ketone. patsnap.comresearchgate.netgoogle.com

This photoinitiator is highly valued in UV curing applications for coatings, inks, and adhesives due to its high efficiency and non-yellowing properties upon prolonged exposure to sunlight. guidechem.compatproducts.storecymitquimica.com

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzodiazepine (B76468) Derivatives)

The ketone functionality of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably benzodiazepines. Derivatives of 1,4-benzodiazepines are a class of pharmacologically important compounds known for their tranquilizing, anxiolytic, and muscle-relaxant properties. ub.edu

The synthesis of 1,5-benzodiazepines can be achieved through the condensation of an o-phenylenediamine (B120857) with a ketone, often under acidic catalysis. nih.govias.ac.in In this context, this compound can serve as the ketone component. The general mechanism involves the initial formation of a diimine intermediate from the reaction of the two amino groups of o-phenylenediamine with two molecules of the ketone (or one molecule of a diketone). In the case of this compound, the reaction would proceed via an acid-catalyzed attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration to form the seven-membered diazepine (B8756704) ring. This would result in a benzodiazepine derivative bearing both a phenyl group and a cyclohexenyl group at the 2- and 4-positions of the heterocyclic ring. A French patent explicitly notes the utility of intermediates containing a cyclohexen-1-yl radical for the synthesis of 1,4-benzodiazepine (B1214927) derivatives. google.com Furthermore, multicomponent reactions, such as the Ugi reaction, have utilized various aminophenyl ketones to build diverse benzodiazepine scaffolds. nih.govua.esacs.org

Building Block in Complex Natural Product Synthesis (General Enone Utility)

The α,β-unsaturated ketone, or enone, is a ubiquitous and powerful functional group in organic synthesis, serving as a versatile building block for the construction of complex molecules, including numerous natural products. oregonstate.edu this compound possesses this key structural motif, making it a potentially valuable starting material for the synthesis of intricate molecular architectures. acs.org

The enone functionality provides two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for a range of nucleophilic addition reactions that are fundamental to carbon-carbon bond formation.

Michael Addition (1,4-Conjugate Addition): Nucleophiles preferentially attack the β-carbon of the enone system, a reaction widely used to introduce substituents and build complexity.

Diels-Alder Reaction: The electron-deficient double bond of the enone can act as a dienophile in [4+2] cycloaddition reactions, a powerful method for forming six-membered rings with high stereocontrol. This is a cornerstone strategy in the synthesis of many polycyclic natural products. rsc.org

While specific total syntheses explicitly starting from this compound are not widely documented, its inherent reactivity as an enone makes it a suitable candidate for synthetic strategies targeting natural products that contain substituted cyclohexyl or polycyclic ring systems. beilstein-journals.org

Derivatization Reactions for Novel Functional Materials

The reactive sites within this compound offer opportunities for its use in the development of novel functional materials, particularly polymers. The presence of the carbon-carbon double bond within the cyclohexenyl ring allows the molecule to function as a monomer in polymerization reactions.

By analogy with other vinyl ketones, this compound could undergo free-radical polymerization to produce poly(vinyl ketone) derivatives. nih.gov The resulting polymer would have a polyalkane backbone with pendant cyclohexanone-phenyl groups. The properties of such polymers could be tailored by:

Copolymerization: Incorporating other monomers to create copolymers with specific physical or chemical characteristics.

Post-polymerization functionalization: The carbonyl and phenyl groups on the pendant side chains can be chemically modified after polymerization to introduce new functionalities.

For example, derivatization of the phenyl group could be used to attach mesogenic units, potentially leading to the creation of liquid crystalline polymers. Alternatively, the ketone functionality could be transformed to introduce chromophores, leading to photoresponsive materials. The synthesis of polymers from vinyl ketone monomers with bulky, mesogenic substituents has been shown to produce materials that exhibit liquid crystalline behavior and are susceptible to photodegradation, indicating potential applications in advanced materials science. nih.gov

Future Directions and Emerging Research Avenues for 1 Cyclohexenyl Phenyl Ketone

The study of 1-cyclohexenyl phenyl ketone and related α,β-unsaturated carbonyl compounds is entering a new phase of innovation, driven by advancements in catalysis, sustainable chemistry, stereoselective control, real-time reaction analysis, and computational chemistry. These emerging research avenues promise to unlock more efficient, selective, and environmentally benign ways to synthesize and transform this versatile chemical scaffold, opening new possibilities in materials science and synthetic chemistry.

Q & A

Q. How can 1-cyclohexenyl phenyl ketone be synthesized in a laboratory setting?

A common method involves Claisen condensation under alkaline conditions, where phenylacetonitrile and methyl benzoate react to form intermediates like phenyl-1-nitrilebenzyketone, which are hydrolyzed in 48% HBr solution . Alternative routes include copper(I)-activated Grignard reagent additions to nitriles or acyl bromides, yielding ketones via nucleophilic substitution . For higher purity, one-step synthesis protocols using optimized reaction parameters (e.g., temperature, solvent polarity) are recommended .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are standard. For example, ¹H NMR peaks at δ 5.91–5.86 ppm (C=CH) and δ 2.16–2.01 ppm (CH₂ groups) confirm structural features . Elemental analysis (EA) ensures stoichiometric consistency with the molecular formula C₁₃H₁₆O .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor in radical cyclization reactions to generate alkynylated ketones and as a substrate for studying β-elimination pathways, such as the formation of cyclohexyne intermediates when reacted with iodonium salts and mild bases . Its derivatives are also explored in photopolymerization studies .

Advanced Research Questions

Q. How do substituents on the cyclohexenyl or phenyl rings influence reaction yields in radical cyclization?

Replacing the phenyl group with less activated substituents (e.g., 1-cyclohexenyl or n-butyl) reduces yields due to slower radical cyclization kinetics. For instance, substituting phenyl with 1-cyclohexenyl decreases yields from ~85% to <50%, as observed in alkynylation studies . Optimizing electron-donating/withdrawing groups and steric effects can mitigate this .

Q. What contradictions exist in reported synthesis methods, and how can they be resolved?

Discrepancies arise in hydrolysis conditions for intermediates. For example, Hu et al. (2005) achieved 85.6% yield using 48% HBr , whereas Ding et al. (2009) reported improved yields (92%) via catalytic Ni-mediated coupling of acyl bromides with Grignard reagents . Comparative kinetic studies under varying pH, temperature, and solvent systems are critical for reconciling data .

Q. What mechanistic insights explain the formation of cyclohexyne intermediates from iodonium salts?

Cyclohexyne intermediates form via β-elimination when 1-cyclohexenyl(phenyl)iodonium salts react with bases (e.g., tetrabutylammonium acetate). These intermediates are trapped via [4+2] cycloaddition with tetraphenylcyclopentadienone, achieving >90% yields. Computational studies suggest a concerted elimination pathway with a low activation barrier (ΔG‡ ~25 kcal/mol) .

Q. How can photochemical stability be optimized for UV-curing applications?

Stability depends on the α-hydroxyketone structure’s resistance to Norrish-type cleavage. Modifying substituents (e.g., electron-withdrawing groups on the phenyl ring) reduces photodegradation. For example, Irgacure 184 (a derivative) shows enhanced stability under UV light due to steric shielding of the carbonyl group .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Catalytic Systems : Use Ni or Cu catalysts for cross-coupling reactions to minimize side products .

- Trapping Agents : Employ tetraphenylcyclopentadienone to stabilize reactive intermediates (e.g., cyclohexyne) .

- Purification : Column chromatography (hexane:EtOAc 30:1) isolates products with >95% purity .

Q. How can computational modeling enhance experimental design for this compound?

Density functional theory (DFT) predicts reaction pathways (e.g., cycloaddition energetics) and spectroscopic properties. For instance, simulated ¹³C NMR shifts for carbonyl carbons (δ ~200 ppm) align with experimental data, aiding structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.